molecular formula C15H13F6N3 B1624927 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline CAS No. 401567-76-8

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline

Cat. No. B1624927
M. Wt: 349.27 g/mol
InChI Key: MIGQWBMOCOHDID-UHFFFAOYSA-N
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Description

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline is a chemical compound with the following properties:



  • Chemical Formula : C₁₆H₁₀F₆N₂

  • Molecular Weight : Approximately 382.26 g/mol

  • CAS Number : 1170789-64-6

  • Appearance : It is a white to off-white crystalline powder.



Molecular Structure Analysis

The molecular structure of 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline consists of a quinoline core with two trifluoromethyl groups and a piperazine moiety. The arrangement of these functional groups significantly influences its properties and reactivity.



Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations, including substitution, oxidation, and reduction. Further details would require examining relevant literature.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the form (e.g., hydrochloride salt).

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol).

  • Stability : Sensitive to light and moisture.

  • Toxicity : Safety data sheets should be consulted for handling precautions.


Scientific Research Applications

In this paper, the authors report a method for the catalytic protodeboronation of pinacol boronic esters . This process is a valuable but underdeveloped technique in organic synthesis . The authors used this method in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

In this paper, the authors report a method for the catalytic protodeboronation of pinacol boronic esters . This process is a valuable but underdeveloped technique in organic synthesis . The authors used this method in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

Please refer to safety data sheets (SDS) for detailed safety information, including handling, storage, and disposal guidelines.


Future Directions

Research on 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline continues to explore its applications in various fields, such as medicinal chemistry, materials science, and catalysis. Investigating its potential biological activities and optimizing its synthesis are areas of interest.


properties

IUPAC Name

4-piperazin-1-yl-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3/c16-14(17,18)10-3-1-2-9-11(24-6-4-22-5-7-24)8-12(15(19,20)21)23-13(9)10/h1-3,8,22H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGQWBMOCOHDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469867
Record name 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline

CAS RN

401567-76-8
Record name 4-(1-Piperazinyl)-2,8-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401567-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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